molecular formula C31H31F3N2O7 B565067 Benazeprilat Benzyl Ester Analogue, Trifluoroacetic Acid Salt CAS No. 1356578-34-1

Benazeprilat Benzyl Ester Analogue, Trifluoroacetic Acid Salt

Cat. No. B565067
M. Wt: 600.591
InChI Key: ICWNIJYICLTHNX-DKIIUIKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benazeprilat Benzyl Ester Analogue, Trifluoroacetic Acid Salt is a protected metabolite of Benazepril . It is the active metabolite of benazepril and works by inhibiting the angiotensin-converting enzyme (ACE) .


Molecular Structure Analysis

The molecular weight of Benazeprilat Benzyl Ester Analogue, Trifluoroacetic Acid Salt is 600.58 and its molecular formula is C31H31F3N2O7 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Benazeprilat benzyl ester analogue, in the form of its trifluoroacetic acid salt, plays a crucial role in the synthesis of benazepril hydrochloride, a potent angiotensin-converting enzyme (ACE) inhibitor. A novel synthesis method involving the use of convertible isocyanides has been described, which facilitates a more efficient production process (Borase et al., 2021).
  • Research has also explored asymmetric synthesis methods for benazepril, highlighting the chemical versatility of this compound. A key step in these methods includes the aza-Michael reaction, demonstrating the compound's role in facilitating complex chemical transformations (Yu et al., 2006).

Biochemical Interactions and Mechanisms

  • Studies have shown that certain analogues of benazeprilat, when synthesized as trifluoroacetates, can interact with enzymes such as trypsin. This interaction suggests potential biochemical applications beyond its primary use as an ACE inhibitor (Gray & Parker, 1975).

Analytical Applications

  • Analytical methods have been developed for the simultaneous determination of benazepril and benazeprilat in plasma. High-performance liquid chromatography/electrospray-mass spectrometry is one such method, underlining the compound's importance in pharmacokinetic studies (Xiao et al., 2005).

Research on Synthesis Efficiency

  • Ongoing research has been conducted to improve the efficiency and selectivity in the synthesis of benazepril hydrochloride. This includes evaluating different synthesis methods of key intermediates and their impacts on the overall production process of benazepril hydrochloride (Peng-wei, 2010).

Interaction with Biomolecules

  • Electric dichroism studies have explored the interaction of trifluoroacetic acid with biomolecules such as poly(gamma-benzyl L-glutamate). These studies provide insights into the interactions between the benzyl ester side chains and trifluoroacetic acid, potentially relevant for understanding the behavior of benazeprilat benzyl ester analogues in biological systems (Milstien & Charney, 1970).

Safety And Hazards

Benazeprilat Benzyl Ester Analogue, Trifluoroacetic Acid Salt is intended for research use only and is not intended for diagnostic or therapeutic use . For safety and hazards information, please refer to the Safety Data Sheet (SDS) provided by the manufacturer.

properties

IUPAC Name

2-[(3S)-2-oxo-3-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O5.C2HF3O2/c32-27(33)19-31-26-14-8-7-13-23(26)16-18-24(28(31)34)30-25(17-15-21-9-3-1-4-10-21)29(35)36-20-22-11-5-2-6-12-22;3-2(4,5)1(6)7/h1-14,24-25,30H,15-20H2,(H,32,33);(H,6,7)/t24-,25-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWNIJYICLTHNX-DKIIUIKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C(=O)C1NC(CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4)CC(=O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2N(C(=O)[C@H]1N[C@@H](CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4)CC(=O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31F3N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675667
Record name [(3S)-3-{[(2S)-1-(Benzyloxy)-1-oxo-4-phenylbutan-2-yl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid--trifluoroacetic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3S)-2-oxo-3-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid

CAS RN

1356578-34-1
Record name [(3S)-3-{[(2S)-1-(Benzyloxy)-1-oxo-4-phenylbutan-2-yl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid--trifluoroacetic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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